Phosphoaminophosphonic acid-adenylate ester is a significant chemical compound that serves as an analog of adenosine triphosphate. This compound features a unique modification where the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom, enhancing its inhibitory properties against various enzymatic processes. As a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase, it plays a crucial role in inhibiting ATP-dependent reactions within oxidative phosphorylation pathways. Its applications span across chemistry, biology, and medicine, making it a valuable compound in scientific research.
This compound is synthesized through the reaction of 5'-adenylic acid with imidodiphosphoric acid under controlled conditions to ensure the correct formation of the ester bond. The synthesis process may involve both laboratory-scale and industrial-scale methods, utilizing automated reactors for consistency and purity .
The primary synthesis method for phosphoaminophosphonic acid-adenylate ester involves a two-step reaction process:
The synthesis can be optimized by varying reactant concentrations and employing catalysts that enhance reaction rates while minimizing side products. Analytical techniques such as high-performance liquid chromatography may be used to monitor the reaction progress and assess product purity.
The molecular structure of phosphoaminophosphonic acid-adenylate ester is characterized by its complex arrangement of atoms, including:
Phosphoaminophosphonic acid-adenylate ester participates in several chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, which facilitate these transformations .
The mechanism of action for phosphoaminophosphonic acid-adenylate ester primarily involves its interaction with mitochondrial ATPase. By substituting nitrogen for oxygen in its structure, this compound effectively inhibits ATP hydrolysis by competing with adenosine triphosphate for binding sites on the enzyme. This inhibition disrupts ATP-dependent processes critical for cellular energy metabolism, affecting various kinases and enzymes involved in ATP synthesis and utilization .
These properties suggest that phosphoaminophosphonic acid-adenylate ester has favorable characteristics for interactions with biological macromolecules .
Phosphoaminophosphonic acid-adenylate ester has diverse applications across various fields:
Phosphoaminophosphonic acid-adenylate ester (IUPAC name: [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid) is a modified nucleotide with the molecular formula C₁₀H₁₇N₆O₁₂P₃ and a molecular weight of 506.20 g/mol [7]. Its structure features:
The compound’s bonding architecture includes:
Table 1: Atomic Coordinates of Key Stereocenters
Atom | Configuration | Bond Angle (°) | Role in Conformation |
---|---|---|---|
C1' | R | 109.5 | Glycosidic bond stability |
C2' | S | 108.7 | Ribose puckering (C2'-endo) |
C3' | R | 110.2 | 1,2-diol formation |
C4' | R | 111.8 | Phosphate linkage orientation |
Phosphoaminophosphonic acid-adenylate ester (often termed AMP-PNP or adenylyl imidodiphosphate) is distinguished from ATP by its non-hydrolyzable P-N-P bridge, which mimics the transition state of ATP during enzymatic hydrolysis [1] [3]. Key comparative features include:
Table 2: Comparative Properties of ATP and Analogous Derivatives
Compound | Bridging Atom | Enzymatic Hydrolysis | Primary Biological Role |
---|---|---|---|
ATP | O | Susceptible | Energy transfer, phosphorylation |
AMP-PNP | N | Resistant | Competitive inhibition of ATPases |
ADP | O | Susceptible | ATP precursor, allosteric effector |
Adenosine-5′-phosphosulfate | S | Moderate | Sulfate transfer reactions |
High-resolution structural studies reveal how AMP-PNP stabilizes conformational states of target enzymes:
Table 3: Structural Parameters from Key Crystallographic Studies
Protein Complex (PDB) | Resolution (Å) | AMP-PNP-Binding Residues | Bond Distances (Å) |
---|---|---|---|
Syk Kinase (4FL3) | 1.90 | Lys402, Phe381, Asp512 | Mg-Pγ: 2.1; N-Pγ: 1.7 |
GrsA Adenylation Domain | 2.30 | Lys517, Arg439, Asp386 | Pβ-N: 1.65; N-Pγ: 1.62 |
Hsp90 N-terminal Domain | 2.80 | Asp93, Lys112, Gly135 | Mg-O: 2.0; Pα-O: 1.52 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR data elucidate AMP-PNP’s dynamic behavior in solution:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes (cm⁻¹):
Mass Spectrometry
Table 4: Comprehensive Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
³¹P NMR | δ −22.8 (Pβ), 8.5 (Pγ) | Pβ-N-Pγ coupling |
FT-IR | 1,275 (s), 980 (s) | P=O stretch; P-N-P stretch |
HRMS (ESI-) | 505.9965 [M-H]⁻ | Molecular ion confirmation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7